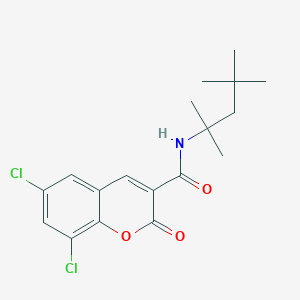
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide, also known as DTBC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of chromenone derivatives, which are known for their diverse pharmacological activities.
Wirkmechanismus
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide exerts its biological effects by binding to the active site of the proteasome and blocking its function. This results in the accumulation of misfolded and damaged proteins within cells, leading to the activation of stress response pathways and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its effects on proteasome function, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has also been shown to modulate the activity of other cellular pathways. For example, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been found to inhibit the activity of the kinase Akt, which is involved in the regulation of cell survival and growth. 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has also been shown to induce autophagy, a process by which cells degrade and recycle damaged or unnecessary cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has several advantages as a research tool, including its high potency and specificity for the proteasome. However, its use can be limited by its toxicity and potential off-target effects. Additionally, the development of more selective and less toxic proteasome inhibitors has led to decreased interest in 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide as a research tool.
Zukünftige Richtungen
Despite its limitations, 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide continues to be a valuable tool for investigating the role of the proteasome in cellular processes. Future research may focus on developing more selective and less toxic proteasome inhibitors, as well as investigating the potential therapeutic applications of 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide and other proteasome inhibitors in the treatment of cancer and other diseases.
Synthesemethoden
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide can be synthesized through a multi-step process involving the reaction of 6,8-dichloro-2-hydroxychromone with N-(1,1,3,3-tetramethylbutyl)amine and subsequent acylation with chloroacetyl chloride. The resulting product is then converted to the carboxamide form through treatment with ammonia.
Wissenschaftliche Forschungsanwendungen
6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been widely used in scientific research as a tool to investigate various biological processes. One of the most prominent applications of 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide is in the study of proteasome function, which is critical for the regulation of protein turnover in cells. 6,8-dichloro-2-oxo-N-(1,1,3,3-tetramethylbutyl)-2H-chromene-3-carboxamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of ubiquitinated proteins and cell death.
Eigenschaften
IUPAC Name |
6,8-dichloro-2-oxo-N-(2,4,4-trimethylpentan-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3/c1-17(2,3)9-18(4,5)21-15(22)12-7-10-6-11(19)8-13(20)14(10)24-16(12)23/h6-8H,9H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWZBWJBLZXFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929701.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4929704.png)
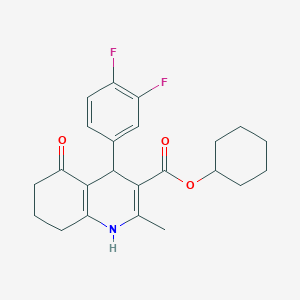
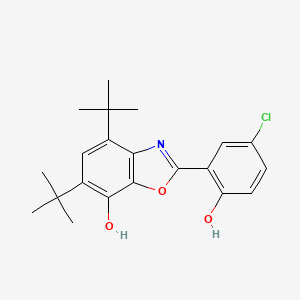
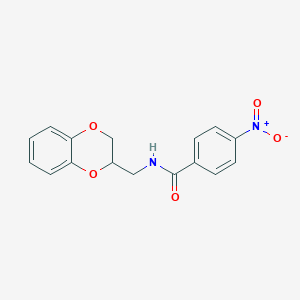
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B4929741.png)
![N-(3-chloro-4-fluorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4929749.png)
![N-[2-(4-chlorophenyl)ethyl]-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4929754.png)

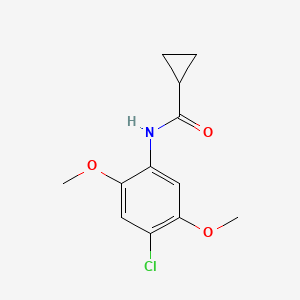
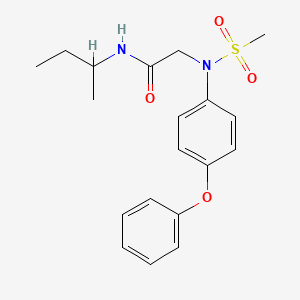
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4929780.png)
![7-(2-oxo-2-phenylethyl)-3-(2-thienyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B4929792.png)